molecular formula C18H13ClN2O B14919695 2-(4-Chloro-3,5-dimethylphenoxy)quinoline-4-carbonitrile

2-(4-Chloro-3,5-dimethylphenoxy)quinoline-4-carbonitrile

Cat. No.: B14919695
M. Wt: 308.8 g/mol
InChI Key: RABUAQVINZUTBY-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)quinoline-4-carbonitrile is a heterocyclic organic compound that features a quinoline core substituted with a 4-chloro-3,5-dimethylphenoxy group and a carbonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)quinoline-4-carbonitrile typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-chloroquinoline-4-carbonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloroquinoline derivative, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)quinoline-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)quinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)quinoline-4-carbonitrile is unique due to the presence of both the 4-chloro-3,5-dimethylphenoxy group and the carbonitrile group, which confer distinct chemical and biological properties. This combination of substituents makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H13ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)quinoline-4-carbonitrile

InChI

InChI=1S/C18H13ClN2O/c1-11-7-14(8-12(2)18(11)19)22-17-9-13(10-20)15-5-3-4-6-16(15)21-17/h3-9H,1-2H3

InChI Key

RABUAQVINZUTBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=NC3=CC=CC=C3C(=C2)C#N

Origin of Product

United States

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